Mesitaldehyde

Beschreibung

from Eryngium corniculatum Lam

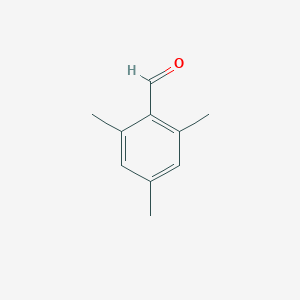

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4,6-trimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-7-4-8(2)10(6-11)9(3)5-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIKRJHFHGKZKRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5052125 | |

| Record name | 2,4,6-Trimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; mp = 10-12 deg C; [Sigma-Aldrich MSDS], Liquid | |

| Record name | 2,4,6-Trimethylbenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19458 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4,6-Trimethylbenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032016 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

238.50 °C. @ 760.00 mm Hg | |

| Record name | 2,4,6-Trimethylbenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032016 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

487-68-3 | |

| Record name | 2,4,6-Trimethylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=487-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mesitaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mesitaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29094 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 2,4,6-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6-Trimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trimethylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.966 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MESITALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W00MG84DR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4,6-Trimethylbenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032016 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

14 °C | |

| Record name | 2,4,6-Trimethylbenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032016 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What are the chemical properties of Mesitaldehyde

An In-depth Technical Guide to the Chemical Properties of Mesitaldehyde

Introduction

This compound, systematically named 2,4,6-trimethylbenzaldehyde, is an aromatic aldehyde characterized by a benzene (B151609) ring substituted with a formyl group and three methyl groups at the ortho and para positions.[1][2] This substitution pattern imparts unique steric and electronic properties that influence its reactivity and utility in organic synthesis.[3] It serves as a valuable intermediate in the production of pharmaceuticals, dyes, and fragrances.[1][3][4][5] This guide provides a comprehensive overview of the chemical properties of this compound, including its physical characteristics, spectroscopic data, reactivity, and detailed experimental protocols relevant to its synthesis and reactions.

Chemical and Physical Properties

This compound is a clear, colorless to light yellow liquid with a pungent odor.[1][3][6] The three electron-donating methyl groups on the aromatic ring increase its hydrophobicity, rendering it less soluble in water but highly soluble in organic solvents such as chloroform, benzene, and toluene.[1][3][5] It is stable under normal storage conditions, though it is sensitive to air.[3][4]

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O | [1][3][7] |

| Molar Mass | 148.205 g·mol⁻¹ | [1] |

| Appearance | Clear colorless to light yellow liquid | [1][3][6] |

| Odor | Pungent | [1][3] |

| Density | 1.018 g/mL at 20 °C; 1.005 g/mL at 25 °C | [1][4][8] |

| Melting Point | 10-14 °C | [1][4][6][8] |

| Boiling Point | 237-238.5 °C at 760 mmHg | [1][4][6][8] |

| Flash Point | 105.6 °C | [1] |

| Refractive Index (n²⁰/D) | 1.553 | [4][8] |

| Solubility | Soluble in chloroform, benzene, and toluene; less soluble in water. | [1][3][5] |

Spectroscopic Data

The spectroscopic data for this compound are consistent with its structure, providing key identifying features for researchers.

| Spectroscopic Technique | Key Features and Peaks | Reference |

| ¹H NMR (400 MHz, CDCl₃) | Signals corresponding to the aldehydic proton, aromatic protons, and methyl protons. | [3][9] |

| ¹³C NMR (CDCl₃) | Resonances for the carbonyl carbon, aromatic carbons, and methyl carbons. | [3] |

| Infrared (IR) Spectroscopy | Strong C=O stretching absorption characteristic of aromatic aldehydes. C-H stretching for both aromatic and aldehyde protons. | [3][10] |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to its molar mass. | [3][10] |

Reactivity and Key Reactions

The chemical behavior of this compound is governed by the aldehyde functional group and the substituted benzene ring.

1. Reactivity of the Aromatic Ring: The three electron-donating methyl groups activate the benzene ring, making it more susceptible to electrophilic substitution reactions compared to benzaldehyde.[1][2]

2. Reactivity of the Aldehyde Group: The aldehyde group undergoes typical reactions such as oxidation, reduction, and nucleophilic addition.

-

Oxidation: this compound can be oxidized to form 2,4,6-trimethylbenzoic acid. This can be achieved using various oxidizing agents.[11] Under acidic conditions, the carboxylic acid is the product, while under alkaline conditions, the corresponding carboxylate salt is formed.[11]

-

Reduction: The aldehyde group can be reduced to a primary alcohol, 2,4,6-trimethylbenzyl alcohol.

-

Aldol (B89426) Condensation: Aldehydes with α-hydrogens can undergo aldol condensation.[12][13] However, this compound lacks α-hydrogens and therefore cannot self-condense via an enolate mechanism. It can, however, act as the electrophilic partner in a crossed aldol (Claisen-Schmidt) condensation with an enolizable ketone or aldehyde.[13][14]

Below is a diagram illustrating the general mechanism of a base-catalyzed crossed aldol condensation where this compound acts as the electrophile.

Caption: Base-catalyzed crossed aldol condensation with this compound.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and application of this compound in a research setting.

Synthesis of this compound via Rosenmund Reduction

This method involves the catalytic reduction of mesitoyl chloride.[15]

Materials:

-

Mesitoyl chloride (90 g, 0.49 mole)

-

Dry xylene (270 g)

-

Palladium-barium sulfate (B86663) catalyst (20 g)

-

Hydrogen gas

-

Fieser's solution (for oxygen removal)

-

Concentrated sulfuric acid

-

Drierite

Apparatus:

-

1-L three-necked flask with ground-glass joints

-

Mercury-sealed stirrer

-

Gas inlet tube (6-mm internal diameter)

-

Friedrich condenser with a drying tube

-

Filtration apparatus

-

Distillation apparatus (125-ml modified Claisen flask)

Procedure:

-

A solution of 90 g of mesitoyl chloride in 270 g of dry xylene is placed in the 1-L three-necked flask along with 20 g of palladium-barium sulfate catalyst.[15]

-

The flask is equipped with a stirrer, a gas inlet tube, and a reflux condenser.[15]

-

The contents of the flask are refluxed while a stream of purified hydrogen gas is bubbled through the suspension.[15] The hydrogen gas should be passed through Fieser's solution and then dried with concentrated sulfuric acid and Drierite before entering the reaction vessel.[15]

-

The reaction is continued until the evolution of hydrogen chloride ceases. The progress can be monitored by passing the exit gases through water and titrating with a standard sodium hydroxide (B78521) solution. The reaction typically takes 6-7 hours with stirring.[15]

-

After the reaction is complete, the mixture is cooled, and the catalyst is removed by filtration.[15]

-

The xylene is distilled from the filtrate.[15]

-

The remaining liquid is transferred to a 125-ml modified Claisen flask and distilled under reduced pressure. The product, this compound, distills at 96–98°C/6 mm Hg.[15]

-

The expected yield is 53–60 g (70–80%).[15]

The following diagram illustrates the workflow for this synthesis.

Caption: Workflow for the synthesis of this compound.

Conclusion

This compound is a sterically hindered aromatic aldehyde with distinct chemical properties stemming from its unique substitution pattern. Its activated aromatic ring and reactive aldehyde group make it a versatile intermediate in organic synthesis. A thorough understanding of its physical properties, spectroscopic signatures, and reactivity is essential for its effective use in research and development, particularly in the fields of pharmaceuticals and fine chemicals. The provided experimental protocols offer a practical guide for its synthesis, enabling further exploration of its chemical potential.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Mesitaldehyd – Wikipedia [de.wikipedia.org]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Page loading... [wap.guidechem.com]

- 6. fishersci.com [fishersci.com]

- 7. scbt.com [scbt.com]

- 8. This compound | 487-68-3 [chemicalbook.com]

- 9. This compound(487-68-3) 1H NMR [m.chemicalbook.com]

- 10. This compound(487-68-3) IR Spectrum [chemicalbook.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. adichemistry.com [adichemistry.com]

- 13. Aldol condensation - Wikipedia [en.wikipedia.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 2,4,6-Trimethylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4,6-trimethylbenzaldehyde, a versatile aromatic aldehyde. It covers its fundamental chemical identity, physical and chemical properties, and detailed experimental protocols for its synthesis. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2,4,6-trimethylbenzaldehyde .[1][2] It is also commonly known by other names such as mesitaldehyde or mesitylaldehyde.[1][2][3]

The chemical structure consists of a benzene (B151609) ring substituted with a formyl group (-CHO) and three methyl groups (-CH3) at positions 2, 4, and 6.[2][3] This substitution pattern, with two ortho-methyl groups flanking the aldehyde, creates significant steric hindrance that influences its reactivity.[4]

Chemical Structure:

Caption: Chemical structure of 2,4,6-trimethylbenzaldehyde.

Physicochemical Properties

A summary of the key physical and chemical properties of 2,4,6-trimethylbenzaldehyde is presented in the tables below. This data is essential for its handling, application in reactions, and for analytical purposes.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O | [1][2][3][5] |

| Molecular Weight | 148.20 g/mol | [1][3][5] |

| Appearance | Clear, colorless to light yellow liquid | [1][2][6][7] |

| Odor | Aromatic, pungent | [2][7] |

| Melting Point | 14 °C (57.2 °F) | [1][2][6][7][8][9] |

| Boiling Point | 237 - 238.5 °C (458.6 - 461.3 °F) at 760 mmHg | [1][2][6][7][8][9] |

| Density | ~1.005 - 1.018 g/mL at 20 °C | [2][6][7] |

| Refractive Index | ~1.553 at 20 °C | [8][10] |

| Solubility | Insoluble in water; Soluble in alcohol and other organic solvents.[2][6][7][11] |

Table 2: Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 487-68-3 | [1][2][3][12] |

| MDL Number | MFCD00003341 | [1][3][12] |

| EINECS Number | 207-662-1 | [1][2][7] |

| SMILES | CC1=CC(=C(C(=C1)C)C=O)C | [1][2][3] |

| InChIKey | HIKRJHFHGKZKRI-UHFFFAOYSA-N | [1][2] |

Experimental Protocols for Synthesis

2,4,6-Trimethylbenzaldehyde is a valuable intermediate in organic synthesis, utilized in the manufacturing of pharmaceuticals, fragrances, dyes, and resin additives.[2][3][6][13] Several methods for its synthesis have been reported. The following sections provide detailed protocols for some of the common synthetic routes.

This method involves the formylation of mesitylene (B46885) using dichloromethyl methyl ether in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride.[14]

Workflow Diagram:

Caption: Synthesis of 2,4,6-trimethylbenzaldehyde from mesitylene.

Protocol:

-

In a dry three-necked flask, add 60.0 g of mesitylene and 300 mL of anhydrous dichloromethane.[14]

-

Cool the mixture to 0 °C using an ice bath.[14]

-

In batches, add 200.0 g of anhydrous aluminum trichloride, ensuring the system temperature does not exceed 10 °C.[14]

-

Continue cooling to 0 °C and, via a dropping funnel, add a mixture of 46.0 g of freshly prepared dichloromethyl methyl ether and 50 mL of dichloromethane over approximately 30 minutes, maintaining the system temperature below 10 °C.[14]

-

After the addition is complete, the reaction mixture is decomposed by pouring it onto a mixture of crushed ice and hydrochloric acid.

-

The organic layer is separated, washed with water and a sodium bicarbonate solution, and then dried over an anhydrous drying agent.

-

The solvent is removed by distillation, and the resulting crude product is purified by vacuum distillation to yield 2,4,6-trimethylbenzaldehyde.

The Gattermann-Koch reaction is a classical method for the formylation of aromatic compounds.[4] In this synthesis, mesitylene is treated with a formylating agent in the presence of a Lewis acid catalyst.

Protocol:

-

A mixture of 118 mL (0.85 mole) of mesitylene, 147 g (1.25 moles) of zinc cyanide, and 400 mL of tetrachloroethane is placed in a three-necked flask fitted with a stirrer and a gas inlet tube.[15]

-

A rapid stream of dry hydrogen chloride gas is passed through the stirred mixture at room temperature for about 3 hours, or until the zinc cyanide is decomposed.[15]

-

The flask is then cooled in an ice bath, and 293 g (2.2 moles) of finely ground anhydrous aluminum chloride is added with vigorous stirring.[15]

-

Stirring is continued while a rapid stream of hydrogen chloride is passed through the mixture for several hours.

-

The reaction mixture is then decomposed by pouring it onto ice, followed by the addition of hydrochloric acid.

-

The product is isolated by steam distillation. The organic layer of the distillate is separated, dried, and purified by vacuum distillation.[15]

This multi-step synthesis starts from mesitylene and proceeds through several intermediates.[16]

Logical Relationship Diagram:

Caption: Multi-step synthesis of 2,4,6-trimethylbenzaldehyde.

Protocol:

-

Nitration: 1,3,5-mesitylene is reacted with a mixed acid of fuming nitric acid and glacial acetic acid in acetic anhydride (B1165640) at 5 °C to produce 2,4,6-trimethylnitrobenzene.[16]

-

Reduction: The 2,4,6-trimethylnitrobenzene is then reduced using iron (Fe) and hydrochloric acid in a mixed solvent of water and ethanol (B145695) to yield 2,4,6-trimethylaniline.[16]

-

Diazotization: A diazo reaction of the 2,4,6-trimethylaniline is carried out to form the corresponding diazonium salt.[16]

-

Final Step: The diazonium salt solution is then added dropwise into a solution of freshly prepared formaldoxime, copper sulfate (B86663) (CuSO₄), and sodium sulfite (B76179) (Na₂SO₃). The resulting product is distilled to give 2,4,6-trimethylbenzaldehyde.[16]

Applications

2,4,6-Trimethylbenzaldehyde is a crucial building block in the synthesis of a variety of valuable products. Its applications span across several industries:

-

Pharmaceuticals and Agrochemicals: It serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and crop protection agents.[3][6][13][17]

-

Dyes and Pigments: The aromatic structure of this compound allows for the production of stable and vibrant colorants.[2][3][13][17]

-

Fragrances and Flavors: It is used in the creation of unique scents and flavor profiles.[3][4][6][17]

-

Advanced Materials: It is a precursor in the synthesis of polymers and liquid crystals.[3]

-

Resin Additives: It can be used as an additive to improve the properties of resins.[6][13]

References

- 1. 2,4,6-Trimethylbenzaldehyde | C10H12O | CID 10254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. a2bchem.com [a2bchem.com]

- 4. This compound | 487-68-3 | Benchchem [benchchem.com]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. 2,4,6-Trimethylbenzaldehyde(MESAL) | Mitsubishi Gas Chemical Trading, Inc. [mgctrading.co.jp]

- 7. 2,4,6-Trimethylbenzaldehyde (MESAL) | Business & Products | Mitsubishi Gas Chemical Company, Inc. [mgc.co.jp]

- 8. 2,4,6-Trimethylbenzaldehyde(487-68-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. labproinc.com [labproinc.com]

- 11. Page loading... [wap.guidechem.com]

- 12. 487-68-3 Cas No. | 2,4,6-Trimethylbenzaldehyde | Apollo [store.apolloscientific.co.uk]

- 13. CN108047009B - Preparation method of methyl-substituted benzaldehyde - Google Patents [patents.google.com]

- 14. CN102924252A - Preparation method of 2,4,6-trimethyl benzaldehyde - Google Patents [patents.google.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. Synthesis of 2,4,6-Trimethylbenzaldehyde | Semantic Scholar [semanticscholar.org]

- 17. nbinno.com [nbinno.com]

Mesitaldehyde CAS number 487-68-3

An In-depth Technical Guide to Mesitaldehyde (CAS 487-68-3)

Introduction

This compound, systematically known as 2,4,6-Trimethylbenzaldehyde (CAS No: 487-68-3), is an aromatic aldehyde characterized by a benzaldehyde (B42025) core substituted with three methyl groups at positions 2, 4, and 6.[1] This substitution pattern imparts significant steric hindrance around the formyl group, influencing its reactivity. It is a colorless to light yellow liquid with a pungent odor, utilized primarily as a versatile intermediate in organic synthesis.[1][2] Its applications span the production of pharmaceuticals, agrochemicals, dyes, fragrances, and advanced materials such as resins and liquid crystals.[1][3][4][5][6] This document provides a comprehensive technical overview of its properties, synthesis, key reactions, analytical data, and safety protocols, intended for researchers and professionals in chemical and drug development fields.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. The data is compiled from various chemical suppliers and databases.

| Property | Value | References |

| CAS Number | 487-68-3 | [1][7] |

| Molecular Formula | C₁₀H₁₂O | [1][7] |

| Molecular Weight | 148.20 g/mol | [1][8][9] |

| Appearance | Clear colorless to light yellow liquid | [1][2][10] |

| Melting Point | 10-14 °C (50-57 °F) | [1][10] |

| Boiling Point | 237-238.5 °C (459-461 °F) at 760 mmHg | [1][10] |

| 118-121 °C at 16 mmHg | [11] | |

| 96-98 °C at 6 mmHg | [11] | |

| Density | 1.005-1.018 g/mL at 20-25 °C | [1][8][10] |

| Refractive Index (n20/D) | 1.552 - 1.554 | [8][12] |

| Flash Point | 105-105.6 °C (221-222.1 °F) | [1][8][12] |

| Solubility | Soluble in organic solvents like benzene (B151609) and toluene.[2] Low solubility in water (106 mg/L at 25 °C est.).[12] | [2][12] |

| Synonyms | 2,4,6-Trimethylbenzaldehyde, 2-Formylmesitylene, Mesityl Aldehyde | [1][12] |

Synthesis of this compound

Several synthetic routes have been established for the preparation of this compound, with the Gattermann reaction and Rosenmund reduction being classic and well-documented methods.[2][11]

Gattermann Reaction

The Gattermann reaction is a formylation method used for aromatic compounds.[13][14] For this compound synthesis, mesitylene (B46885) is treated with a formylating agent generated in situ from zinc cyanide and hydrogen chloride, with aluminum chloride serving as a Lewis acid catalyst.[11][15]

Caption: Synthesis of this compound via the Gattermann reaction.

Experimental Protocol: Gattermann Synthesis of this compound [11]

This procedure is adapted from Organic Syntheses.

-

Apparatus Setup: A 1-liter three-necked round-bottomed flask is equipped with an efficient mechanical stirrer, a reflux condenser, a gas inlet tube extending below the surface of the reaction mixture, and a thermometer.

-

Initial Charge: The flask is charged with 102 g (0.85 mole) of mesitylene, 147 g (1.25 moles) of zinc cyanide, and 400 ml of tetrachloroethane.

-

Hydrogen Chloride Introduction: A rapid stream of dry hydrogen chloride gas is passed through the stirred mixture at room temperature for approximately 3 hours, or until the zinc cyanide is decomposed.

-

Catalyst Addition: The flask is cooled in an ice bath, and 293 g (2.2 moles) of finely ground anhydrous aluminum chloride is added with vigorous stirring.

-

Reaction Heating: The ice bath is removed, and the passage of hydrogen chloride is resumed. The heat of the reaction warms the mixture to about 70°C. This temperature is maintained at 67–72°C for an additional 2.5 hours.

-

Work-up and Hydrolysis: The cooled mixture is cautiously poured into a 4-liter container with crushed ice and 100 ml of concentrated hydrochloric acid. After standing overnight, the mixture is transferred to a 3-liter flask and refluxed for 3 hours to hydrolyze the intermediate aldimine salt.

-

Extraction and Purification: The organic layer is separated. The aqueous layer is extracted with 50 ml of tetrachloroethane. The combined organic solutions are washed with 150 ml of a 10% sodium carbonate solution.

-

Distillation: The product is purified by steam distillation followed by vacuum distillation of the organic residue. The fraction boiling at 118–121°C/16 mm is collected. The typical yield is 73-80%.

Rosenmund Reduction

The Rosenmund reduction involves the catalytic hydrogenation of an acyl chloride (mesitoyl chloride) to the corresponding aldehyde. A poisoned catalyst, typically palladium on barium sulfate (B86663), is used to prevent over-reduction to the alcohol.

Caption: Synthesis of this compound via the Rosenmund reduction.

Experimental Protocol: Rosenmund Reduction of Mesitoyl Chloride [11]

This procedure is adapted from Organic Syntheses.

-

Apparatus Setup: A 1-liter three-necked flask is fitted with a mercury-sealed stirrer, a gas inlet tube, and a reflux condenser.

-

Initial Charge: A solution of 90 g (0.49 mole) of mesitoyl chloride in 270 g of dry xylene is placed in the flask along with 20 g of palladium-barium sulfate catalyst.

-

Hydrogenation: The contents are refluxed while a stream of purified hydrogen gas is bubbled through the suspension. The reaction progress is monitored by titrating the evolved hydrogen chloride gas. The reaction is complete in about 6–7 hours with stirring.

-

Isolation: The catalyst is removed by filtration from the hot solution. The xylene is distilled off from the filtrate.

-

Purification: The residual liquid is transferred to a Claisen flask and distilled under reduced pressure. The product, this compound, is collected at 96–98°C/6 mm. The typical yield is 70–80%.

Key Reactions of this compound

Grignard Reaction

Like other aldehydes, this compound reacts with Grignard reagents (organomagnesium halides) in a nucleophilic addition to the carbonyl carbon.[16][17] Due to the steric hindrance from the ortho-methyl groups, reactions may require more forcing conditions compared to unhindered aldehydes. The reaction yields a secondary alcohol after acidic work-up.[18]

Caption: General scheme for the Grignard reaction with this compound.

General Experimental Protocol: Grignard Reaction with an Aldehyde [17]

-

Apparatus Setup: All glassware must be rigorously dried to exclude moisture. A three-necked flask is equipped with a dropping funnel, a reflux condenser protected by a drying tube, and a nitrogen inlet.

-

Grignard Reagent: The Grignard reagent is either prepared in situ or a commercial solution is used. The reaction is typically performed in an anhydrous ether solvent like diethyl ether or THF.

-

Addition: A solution of this compound in the anhydrous solvent is added dropwise to the stirred Grignard reagent solution, typically at 0 °C to control the exothermic reaction.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

Quenching: The reaction is carefully quenched by slow addition of a saturated aqueous ammonium (B1175870) chloride solution or dilute acid (e.g., 1M HCl) while cooling in an ice bath.

-

Extraction: The product is extracted into an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude secondary alcohol is purified, typically by column chromatography or distillation.

Spectroscopic and Analytical Data

Spectroscopic methods are essential for the identification and characterization of this compound.

| Spectroscopy | Characteristic Peaks / Signals | Reference |

| ¹H NMR | Aldehyde H (CHO): ~9-10 ppm (singlet).Aromatic H: ~6.8-7.0 ppm (singlet, 2H).Methyl H (para-CH₃): ~2.3 ppm (singlet, 3H).Methyl H (ortho-CH₃): ~2.5 ppm (singlet, 6H). | [19][20] |

| ¹³C NMR | Carbonyl C (C=O): ~190-200 ppm.Aromatic C (quaternary): ~130-145 ppm.Aromatic C-H: ~128-130 ppm.Methyl C: ~20-22 ppm. | [20][21] |

| IR Spectroscopy | C=O Stretch (strong): ~1685-1705 cm⁻¹ (conjugated aldehyde).Aldehyde C-H Stretch (weak): Two bands, ~2820 cm⁻¹ and ~2720 cm⁻¹. | [20] |

| Mass Spectrometry | Molecular Ion (M⁺): m/z = 148.Key Fragments: Alpha-cleavage (loss of -H, m/z = 147) or loss of -CHO (m/z = 119). | [20] |

Experimental Workflow Visualization

The following diagram illustrates a typical laboratory workflow for the synthesis and purification of this compound via the Gattermann reaction.

Caption: Laboratory workflow for the Gattermann synthesis of this compound.

Applications

This compound's unique structure makes it a valuable building block in various sectors:

-

Pharmaceuticals: It serves as a precursor for active pharmaceutical ingredients (APIs) and complex molecular fragments.[3][5]

-

Agrochemicals: Used in the synthesis of certain crop protection agents.[3][4]

-

Fragrances and Flavors: Contributes to the synthesis of specific aroma compounds.[3][5][22]

-

Dyes and Pigments: Involved in creating specialized colorants with high stability.[5]

-

Polymers and Materials Science: Acts as a building block for resins and liquid crystals.[4][5]

Safety and Handling

This compound requires careful handling due to its potential health effects. The following table summarizes its GHS hazard classifications.

| Hazard Information | Details | References |

| GHS Pictograms | GHS07 (Exclamation Mark), GHS09 (Environmental Hazard) | [1] |

| Signal Word | Warning | [1][8] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H411: Toxic to aquatic life with long lasting effects. | [1][7][23] |

| Precautionary Statements | P261: Avoid breathing vapors.P273: Avoid release to the environment.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7][23] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents and strong acids.[24][25][26] | [24][25][26] |

| Personal Protective Equipment | Safety glasses with side-shields or goggles, protective gloves, and adequate ventilation are required. Use a respirator if exposure limits are exceeded.[24] | [24] |

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. 2,4,6-Trimethylbenzaldehyde (MESAL) | Business & Products | Mitsubishi Gas Chemical Company, Inc. [mgc.co.jp]

- 5. a2bchem.com [a2bchem.com]

- 6. 2,4,6-Trimethylbenzaldehyde(MESAL) | Mitsubishi Gas Chemical Trading, Inc. [mgctrading.co.jp]

- 7. This compound - 97% | 487-68-3 | FM25113 | Biosynth [biosynth.com]

- 8. 米醛 contains ~0.1% Hydroquinone as stabilizer, 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. scbt.com [scbt.com]

- 10. This compound | 487-68-3 [chemicalbook.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. This compound, 487-68-3 [thegoodscentscompany.com]

- 13. lscollege.ac.in [lscollege.ac.in]

- 14. Gattermann Reaction [unacademy.com]

- 15. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 16. Grignard Reaction [organic-chemistry.org]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. Grignard Reaction - Common Conditions [commonorganicchemistry.com]

- 19. This compound(487-68-3) 1H NMR spectrum [chemicalbook.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. dev.spectrabase.com [dev.spectrabase.com]

- 22. guidechem.com [guidechem.com]

- 23. file.medchemexpress.com [file.medchemexpress.com]

- 24. assets.thermofisher.com [assets.thermofisher.com]

- 25. fishersci.com [fishersci.com]

- 26. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 2,4,6-Trimethylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 2,4,6-Trimethylbenzaldehyde (also known as mesitaldehyde), a key intermediate in the synthesis of various organic compounds, including pharmaceuticals, fragrances, and dyes.[1] This document details its structural characteristics and presents a summary of its key physical and spectral properties in a structured format. Furthermore, it outlines standardized experimental protocols for the determination of these properties, offering a valuable resource for laboratory professionals.

Chemical Structure and Identification

2,4,6-Trimethylbenzaldehyde is an aromatic aldehyde with the chemical formula C₁₀H₁₂O.[1][2][3][4] Its structure consists of a benzene (B151609) ring substituted with a formyl group (-CHO) and three methyl groups (-CH₃) at positions 2, 4, and 6.[1] This substitution pattern imparts significant steric hindrance around the aldehyde functionality, influencing its chemical reactivity.[5]

Table 1: Chemical Identifiers and General Properties

| Property | Value |

| IUPAC Name | 2,4,6-trimethylbenzaldehyde[2] |

| Synonyms | This compound, Mesitylaldehyde, 2-Formylmesitylene[1][2] |

| CAS Number | 487-68-3[6] |

| Molecular Formula | C₁₀H₁₂O[1][2][3][4] |

| Molecular Weight | 148.20 g/mol [2] |

| Appearance | Clear, colorless to light yellow liquid[2][3][4][5][6] |

| Odor | Aromatic, pungent[1][3] |

Physicochemical Properties

The physical state and behavior of 2,4,6-Trimethylbenzaldehyde under various conditions are critical for its handling, storage, and application in synthesis.

Table 2: Key Physicochemical Data

| Property | Value |

| Melting Point | 14 °C (57 °F; 287 K)[1][2][3][4][6][7] |

| Boiling Point | 237-238.5 °C (459-461.3 °F; 510-511.65 K) at 760 mmHg[1][2][3][4][6][7][8] |

| Density | 1.005 g/cm³ at 20 °C[3][4] |

| Refractive Index (n²⁰/D) | 1.5534 at 20 °C[6] |

| Solubility | Insoluble in water; Soluble in alcohol and chloroform.[3][4][5] |

| Flash Point | 105.6 °C (222.1 °F; 378.8 K)[1] |

| Vapor Density | 5.11[6] |

Spectral Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of 2,4,6-Trimethylbenzaldehyde.

Table 3: Spectral Data References

| Spectroscopic Technique | Reference Information |

| ¹H NMR | Data available in spectral databases.[2] |

| ¹³C NMR | Data available in spectral databases.[2] |

| Mass Spectrometry | Data available in spectral databases.[2][9][10][11] |

| Infrared (IR) Spectroscopy | Data available in spectral databases. |

| UV-Visible Spectroscopy | Data available from the NIST WebBook.[9] |

Experimental Protocols

The following are detailed methodologies for the determination of the key physical properties of 2,4,6-Trimethylbenzaldehyde.

Melting Point Determination (Capillary Method)

This method is suitable for determining the melting point of crystalline solids. Since 2,4,6-Trimethylbenzaldehyde has a melting point of 14 °C, this determination would need to be carried out in a cooled environment.

-

Apparatus: Melting point apparatus, capillary tubes, thermometer, mortar and pestle.

-

Procedure:

-

Ensure the 2,4,6-Trimethylbenzaldehyde sample is solidified by cooling it below its melting point.

-

Finely powder a small amount of the solid sample using a mortar and pestle.[6]

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[6]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 10-15 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[12]

-

Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting). This range is the melting point.[12]

-

Boiling Point Determination (Thiele Tube Method)

This micro-method is ideal for determining the boiling point of small quantities of liquid.

-

Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), heating oil (e.g., mineral oil), Bunsen burner or hot plate.

-

Procedure:

-

Fill the Thiele tube with heating oil to a level just above the side arm.

-

Add a few drops of 2,4,6-Trimethylbenzaldehyde into the small test tube.

-

Place a capillary tube, with its sealed end up, into the small test tube containing the sample.

-

Attach the small test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and test tube assembly in the Thiele tube, with the thermometer bulb and sample immersed in the heating oil.

-

Gently heat the side arm of the Thiele tube.[13]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[14]

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[15]

-

Density Determination (Pycnometer Method)

This method provides an accurate determination of the density of a liquid.

-

Apparatus: Pycnometer (a specific gravity bottle), analytical balance.

-

Procedure:

-

Clean and dry the pycnometer thoroughly and determine its mass (m₁).

-

Fill the pycnometer with distilled water of a known temperature and determine its mass (m₂).

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with 2,4,6-Trimethylbenzaldehyde at the same temperature as the water and determine its mass (m₃).

-

The density of the sample is calculated using the following formula: Density = [(m₃ - m₁) / (m₂ - m₁)] × Density of water at the measurement temperature.

-

Refractive Index Determination (Abbe Refractometer)

The refractive index is a characteristic property of a liquid and is a good indicator of its purity.

-

Apparatus: Abbe refractometer, constant temperature water bath, dropper.

-

Procedure:

-

Calibrate the Abbe refractometer using a standard liquid with a known refractive index.

-

Ensure the prism surfaces are clean and dry.

-

Using a dropper, place a few drops of 2,4,6-Trimethylbenzaldehyde onto the lower prism.

-

Close the prisms and allow the sample to equilibrate to the desired temperature, typically 20 °C, by circulating water from the constant temperature bath.

-

Adjust the light source and the refractometer controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

Read the refractive index value from the instrument's scale.

-

Structure-Property Relationship

The physical properties of 2,4,6-Trimethylbenzaldehyde are directly influenced by its molecular structure. The following diagram illustrates these relationships.

Caption: Relationship between the structure of 2,4,6-Trimethylbenzaldehyde and its key physical properties.

Safety and Handling

2,4,6-Trimethylbenzaldehyde is classified as an irritant, causing skin and serious eye irritation.[2][16][17] It may also cause respiratory irritation.[16][17] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[12] Work should be conducted in a well-ventilated area or a fume hood.[12][16] Store in a cool, dry, and well-ventilated place in a tightly sealed container.[12] It is incompatible with strong oxidizing agents and strong bases.[6][12]

Conclusion

This technical guide has provided a detailed summary of the physical properties of 2,4,6-Trimethylbenzaldehyde, supported by tabulated data and standardized experimental protocols. The information presented is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, facilitating the safe and effective use of this important chemical intermediate.

References

- 1. guidechem.com [guidechem.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. mt.com [mt.com]

- 5. matestlabs.com [matestlabs.com]

- 6. byjus.com [byjus.com]

- 7. Lab Test Procedure of Measuring Liquid Density | PDF | Density | Weighing Scale [scribd.com]

- 8. pennwest.edu [pennwest.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 11. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 15. Determination of Boiling point of organic compounds - Pharmacy Infoline [pharmacyinfoline.com]

- 16. store.astm.org [store.astm.org]

- 17. drawellanalytical.com [drawellanalytical.com]

Mesitaldehyde: A Technical Profile of its Thermal Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting and boiling points of mesitaldehyde (2,4,6-trimethylbenzaldehyde), a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances. The document details the physical constants of this aromatic aldehyde and outlines the standard experimental procedures for their determination, ensuring a rigorous and reproducible scientific approach.

Physicochemical Data of this compound

This compound is a colorless to light yellow liquid at room temperature with a characteristic aromatic odor.[1][2] Its thermal properties are critical for its handling, storage, and application in various chemical syntheses. The following table summarizes the reported melting and boiling points from various sources.

| Physical Property | Temperature Range (°C) | Temperature Range (K) | Temperature Range (°F) | References |

| Melting Point | 10–14 °C | 283.15–287.15 K | 50–57.2 °F | [1][2][3][4][5][6][7] |

| Boiling Point | 237–238.5 °C | 510.15–511.65 K | 458.6–461.3 °F | [1][2][3][4][5][6][7][8][9] |

Experimental Protocols for Thermal Property Determination

Accurate determination of melting and boiling points is crucial for compound identification and purity assessment.[1][10] The following are detailed methodologies for establishing these physical constants for organic compounds like this compound.

Melting Point Determination: Capillary Method

The capillary method is a common and reliable technique for determining the melting point of a solid organic compound.[1][11]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[1]

-

Capillary tubes (sealed at one end)[1]

-

Thermometer

-

Mortar and pestle (if the sample is not a fine powder)

-

Watch glass

Procedure:

-

Sample Preparation: Ensure the this compound sample is solidified by cooling and is thoroughly dry.[12] If necessary, pulverize a small amount of the solid sample into a fine powder using a mortar and pestle.[6]

-

Packing the Capillary Tube: Press the open end of a capillary tube into the powdered sample on a watch glass.[1] The sample should be packed to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface or by dropping it through a long glass tube.[4][12]

-

Apparatus Setup:

-

Heating and Observation:

-

Heat the apparatus rapidly to a temperature about 15-20°C below the expected melting point.[4][7]

-

Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[4]

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting).[1][4] This range is the melting point of the sample.

-

-

Data Recording: The melting point is recorded as a range of these two temperatures.[1] For a pure compound, this range is typically narrow (0.5-1.0°C).[1]

Boiling Point Determination: Thiele Tube Method

The Thiele tube method is a microscale technique suitable for determining the boiling point of small quantities of a liquid.[2]

Apparatus:

-

Thiele tube filled with mineral oil[2]

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Rubber band

-

Heating source (e.g., Bunsen burner)

Procedure:

-

Sample Preparation: Place a few drops of liquid this compound into the small test tube.[8]

-

Capillary Inversion: Place the capillary tube into the test tube with its open end downwards.[3]

-

Apparatus Assembly: Attach the test tube to the thermometer with a rubber band so that the sample is level with the thermometer bulb.[9]

-

Heating: Insert the assembly into the Thiele tube, ensuring the rubber band is above the oil level.[2] Gently heat the side arm of the Thiele tube.[2] Convection currents will ensure uniform heating of the oil bath.[9]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[3] Continue gentle heating until a rapid and continuous stream of bubbles is observed.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool. The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[2][9]

Process Visualization

To aid in the understanding of the experimental workflows, the following diagrams have been generated using the Graphviz DOT language.

Caption: Workflow for Melting Point Determination.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Video: Boiling Points - Concept [jove.com]

- 6. Determination of Melting Point of An Organic Compound | PDF | Melting Point | Melting [scribd.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. byjus.com [byjus.com]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. athabascau.ca [athabascau.ca]

- 11. westlab.com [westlab.com]

- 12. chem.libretexts.org [chem.libretexts.org]

Solubility Profile of Mesitaldehyde in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of mesitaldehyde (2,4,6-trimethylbenzaldehyde), an aromatic aldehyde with significant applications in organic synthesis, particularly as a precursor for pharmaceuticals, dyes, and fragrances.[1] Due to the limited availability of specific quantitative solubility data in public literature, this document furnishes a combination of available quantitative data, qualitative solubility information, and a detailed experimental protocol for determining the solubility of this compound in various organic solvents. This guide is intended to be a practical resource for laboratory professionals, enabling them to effectively work with this compound in a range of solvent systems.

Physicochemical Properties of this compound

This compound is a colorless to light yellow liquid with a pungent odor.[2] Its molecular structure, featuring a benzene (B151609) ring substituted with a formyl group and three methyl groups, governs its solubility behavior. The presence of the polar carbonyl group allows for dipole-dipole interactions, while the nonpolar aromatic ring and methyl groups contribute to its solubility in organic solvents. The methyl groups create steric hindrance and contribute to the compound's hydrophobicity, making it less soluble in water but more soluble in organic solvents.[2][3]

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O | [4] |

| Molecular Weight | 148.20 g/mol | [4] |

| Appearance | Clear colorless to yellow liquid | [4] |

| Melting Point | 14 °C | [4] |

| Boiling Point | 238.5 °C | [4] |

| Density | 1.005 g/mL at 25 °C |

Solubility Data

Quantitative Solubility Data

The following data points have been reported for specific solvent systems.

| Solvent System | Temperature (°C) | Solubility |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | Not Specified | ≥ 1.25 mg/mL |

| 10% DMSO / 90% (20% SBE-β-CD in Saline) | Not Specified | ≥ 1.25 mg/mL |

| 10% DMSO / 90% Corn Oil | Not Specified | ≥ 1.25 mg/mL |

Qualitative Solubility Data

This compound is generally described as being soluble in a variety of common organic solvents.

| Solvent | Solubility | Reference |

| Chloroform | Soluble | [3] |

| Ethanol | Soluble | [3][5] |

| Ether | Soluble | [3] |

| Dichloromethane | Soluble | [3] |

| Alcohol | Soluble | [5][6] |

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility values in specific solvents, the following experimental protocol outlines the widely accepted shake-flask method followed by UV-Vis spectrophotometric analysis.[7][8][9]

Materials

-

This compound

-

Selected organic solvents (analytical grade)

-

Glass vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer

-

Thermostatically controlled water bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure

Step 1: Preparation of Saturated Solution

-

Add an excess amount of this compound to a glass vial containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a magnetic stirrer within a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7] Periodically check to ensure undissolved solid remains.

Step 2: Sample Collection and Preparation

-

After reaching equilibrium, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles. This step is critical to prevent artificially high solubility readings.

Step 3: UV-Vis Spectrophotometric Analysis

-

Determine the Wavelength of Maximum Absorbance (λmax):

-

Prepare a dilute, unsaturated solution of this compound in the solvent of interest.

-

Scan the solution using the UV-Vis spectrophotometer to find the wavelength at which the maximum absorbance occurs.

-

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration. The resulting plot should be a straight line that passes through the origin, following the Beer-Lambert law.

-

-

Measure the Absorbance of the Saturated Solution:

-

Accurately dilute the filtered saturated solution with the same solvent to bring its absorbance within the range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculate the Solubility:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Multiply this concentration by the dilution factor to obtain the solubility of this compound in the solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. guidechem.com [guidechem.com]

- 4. 2,4,6-Trimethylbenzaldehyde | C10H12O | CID 10254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4,6-Trimethylbenzaldehyde (MESAL) | Business & Products | Mitsubishi Gas Chemical Company, Inc. [mgc.co.jp]

- 6. 2,4,6-Trimethylbenzaldehyde(MESAL) | Mitsubishi Gas Chemical Trading, Inc. [mgctrading.co.jp]

- 7. quora.com [quora.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. dissolutiontech.com [dissolutiontech.com]

Mesitaldehyde: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesitaldehyde (2,4,6-trimethylbenzaldehyde) is an aromatic aldehyde that serves as a crucial intermediate in the synthesis of a variety of organic compounds. This document provides a detailed overview of its chemical and physical properties, along with established experimental protocols for its synthesis and analysis. This guide is intended to be a valuable resource for professionals in research, and drug development, offering in-depth technical information to facilitate its application in the laboratory.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a characteristic pungent odor.[1] Its core structure consists of a benzene (B151609) ring substituted with three methyl groups at positions 2, 4, and 6, and a formyl group. The presence of electron-donating methyl groups on the aromatic ring influences its reactivity.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O | [2][3][4] |

| Molecular Weight | 148.20 g/mol | [3][4][5][6] |

| CAS Number | 487-68-3 | [2][4][5][6] |

| Appearance | Clear colorless to light yellow liquid | [1] |

| Density | 1.005 g/mL at 25 °C | |

| Melting Point | 10-12 °C | |

| Boiling Point | 237 °C | |

| Flash Point | 105 °C | |

| Refractive Index | n20/D 1.553 | |

| Solubility | Less soluble in water, more soluble in organic solvents | [2] |

Synthesis Protocols

This compound can be synthesized through various methods. Two common approaches are the oxidation of mesitylene (B46885) and the formylation of mesitylene.[2] A detailed experimental protocol for the Rosenmund reduction of mesitoyl chloride is also available.

Rosenmund Reduction of Mesitoyl Chloride

This method involves the catalytic hydrogenation of mesitoyl chloride to yield this compound.

Experimental Protocol:

-

A mixture of 73 g. (0.4 mole) of mesitoyl chloride, 300 ml. of dry xylene, and 3 g. of sulfur-poisoned palladium catalyst is placed in a 500-ml. three-necked flask fitted with a stirrer, a reflux condenser, and a gas inlet tube extending to the bottom of the flask.

-

The contents of the flask are refluxed while a stream of hydrogen is bubbled through the suspension until the evolution of hydrogen chloride ceases. The progress of the reaction can be monitored by passing the exit gases through water and titrating with a standard sodium hydroxide (B78521) solution.

-

The catalyst is then removed by filtration, and the xylene is distilled off.

-

The residual liquid is transferred to a distillation flask and distilled under reduced pressure. The fraction boiling at 96–98°/6 mm. is collected as this compound.

Analytical Methodologies

The characterization and purity assessment of this compound are typically performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC).

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the structure of this compound by identifying the chemical shifts and splitting patterns of its protons.

Expected ¹H NMR Spectral Data:

-

Aldehydic Proton (CHO): A singlet peak.

-

Aromatic Protons (Ar-H): A singlet peak corresponding to the two equivalent protons on the benzene ring.

-

Methyl Protons (CH₃): Two distinct singlet peaks corresponding to the methyl groups at the ortho and para positions.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. Electron ionization (EI) is a common technique used for this purpose.

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): A peak at m/z corresponding to the molecular weight of this compound (148.20).

-

Fragment Ions: Characteristic fragment ions resulting from the loss of functional groups, such as the formyl group (CHO).

Gas Chromatography (GC)

Gas chromatography is a powerful technique for assessing the purity of this compound and for quantitative analysis. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. For thermally labile compounds, derivatization may be necessary to improve stability and volatility.[7]

General GC Protocol Outline:

-

Sample Preparation: A dilute solution of this compound in a suitable organic solvent (e.g., hexane, ethyl acetate) is prepared. An internal standard may be added for accurate quantification.

-

Injection: A small volume of the prepared sample is injected into the GC instrument.

-

Separation: The sample is vaporized and carried by an inert gas through a capillary column, where separation occurs based on the boiling points and polarities of the components.

-

Detection: The separated components are detected by an FID or MS.

-

Data Analysis: The retention time and peak area are used for qualitative and quantitative analysis, respectively.

Logical Relationships and Workflows

Visual representations of the relationships between this compound's properties and its synthesis workflow can aid in understanding its chemical nature and preparation.

References

Spectroscopic Profile of Mesitaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Mesitaldehyde (2,4,6-trimethylbenzaldehyde), a key aromatic aldehyde. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for substance identification, purity assessment, and structural elucidation in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aldehydic proton, aromatic protons, and methyl group protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.5 | Singlet | 1H | Aldehydic proton (-CHO) |

| ~6.9 | Singlet | 2H | Aromatic protons (Ar-H) |

| ~2.5 | Singlet | 6H | Two ortho methyl groups (2,6-CH₃) |

| ~2.3 | Singlet | 3H | One para methyl group (4-CH₃) |

Note: Chemical shifts are approximate and may vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides insight into the different carbon environments within the this compound molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~193 | Carbonyl carbon (C=O) |

| ~141 | Aromatic carbon (C4) |

| ~139 | Aromatic carbons (C2, C6) |

| ~130 | Aromatic carbon (C1) |

| ~129 | Aromatic carbons (C3, C5) |

| ~21 | Methyl carbons (2,6-CH₃) |

| ~20 | Methyl carbon (4-CH₃) |

Note: Chemical shifts are approximate and may vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the aldehyde and aromatic functionalities.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2920 | Strong | C-H stretch (methyl groups) |

| ~2860 | Medium | C-H stretch (aldehydic C-H) |

| ~1695 | Strong | C=O stretch (aromatic aldehyde) |

| ~1605 | Medium | C=C stretch (aromatic ring) |

| ~1460 | Medium | C-H bend (methyl groups) |

| ~850 | Strong | C-H bend (aromatic, out-of-plane) |

Note: Peak positions are approximate.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. The electron ionization (EI) mass spectrum typically shows a prominent molecular ion peak and several characteristic fragment ions.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Abundance (%) | Proposed Fragment Ion |

| 148 | ~70 | [M]⁺ (Molecular Ion) |

| 147 | 100 | [M-H]⁺ (Base Peak) |

| 119 | ~70 | [M-CHO]⁺ |

| 91 | ~30 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | ~20 | [C₆H₅]⁺ (Phenyl ion) |

Proposed Fragmentation Pattern

The fragmentation of this compound in an EI mass spectrometer can be rationalized as follows:

Caption: Proposed fragmentation of this compound.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Instrument Setup : Place the NMR tube in the spectrometer. The instrument is then tuned to the appropriate frequency for ¹H or ¹³C nuclei.

-

Data Acquisition : The magnetic field is shimmed to improve homogeneity. A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) signal is recorded.

-

Data Processing : The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) : Place a small drop of liquid this compound directly onto the ATR crystal.

-

Background Scan : Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.

-

Sample Scan : Acquire the IR spectrum of the sample.

-

Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction : A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph, where it is vaporized.

-

Ionization : The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺).

-

Fragmentation : The energetically unstable molecular ions fragment into smaller, charged species.

-

Mass Analysis : The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection : An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.

Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic analysis of a chemical compound like this compound is illustrated below.

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to the Electron-Donating Effects in Mesitaldehyde's Benzene Ring

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electron-donating effects within the benzene (B151609) ring of mesitaldehyde (2,4,6-trimethylbenzaldehyde). We will delve into the quantitative data that underscores these effects, detail the experimental protocols for both the synthesis of this compound and the characterization of its electronic properties, and visualize the underlying chemical principles.

Core Concepts: Electron-Donating Effects and Their Significance

In the realm of organic chemistry, the electronic properties of substituents on an aromatic ring are paramount in dictating the molecule's reactivity, stability, and potential as a pharmacological agent. Electron-donating groups (EDGs) increase the electron density of the aromatic ring, thereby activating it towards electrophilic substitution reactions.[1] This increased nucleophilicity is a key factor in designing synthetic pathways and understanding reaction mechanisms.

This compound presents a unique case study due to the presence of three methyl (-CH₃) groups, which are well-established electron-donating groups, and a formyl (-CHO) group, which is an electron-withdrawing group. The interplay of these opposing electronic influences, coupled with the steric hindrance imposed by the ortho-methyl groups, governs the chemical behavior of the molecule.

The electron-donating nature of the methyl groups is primarily attributed to two phenomena:

-

Inductive Effect (+I): Alkyl groups, being less electronegative than sp² hybridized carbon atoms of the benzene ring, tend to "push" electron density through the sigma (σ) bonds.

-

Hyperconjugation: This involves the delocalization of electrons from the C-H σ bonds of the methyl groups into the π-system of the benzene ring. This delocalization further enriches the electron density of the ring.

The formyl group, conversely, exerts an electron-withdrawing effect through both a negative inductive effect (-I) and a negative mesomeric or resonance effect (-M), where the π-electrons of the ring are delocalized towards the carbonyl oxygen. The net electronic character of the this compound ring is a result of the cumulative effects of these substituents.

Quantitative Data Presentation

The electron-donating effects of the methyl groups in this compound can be indirectly quantified by examining various spectroscopic and physical properties.

Spectroscopic Data

The following table summarizes key spectroscopic data for this compound, which provide insights into its electronic structure.

| Spectroscopic Data | Value | Reference |

| ¹H NMR (δ, ppm) | --INVALID-LINK-- | |

| Aldehyde Proton (CHO) | ~10.4 | |

| Aromatic Protons (Ar-H) | ~6.8 | |

| Methyl Protons (CH₃) | ~2.4 (para), ~2.2 (ortho) | |

| ¹³C NMR (δ, ppm) | --INVALID-LINK-- | |

| Carbonyl Carbon (C=O) | ~192.3 | The chemical shift of the carbonyl carbon is sensitive to the electronic environment. Electron-donating groups tend to increase the shielding (lower ppm value).[2] |

| IR Spectroscopy (cm⁻¹) | --INVALID-LINK-- | |

| C=O Stretch | ~1690-1705 | Conjugation and electron-donating groups typically lower the C=O stretching frequency from the typical aldehyde range of 1720-1740 cm⁻¹.[3][4] |

| Mass Spectrometry | Molecular Ion (M⁺) at m/z 148.0888 | --INVALID-LINK-- |

Physical Properties

| Property | Value | Reference |

| Melting Point | 14 °C | --INVALID-LINK--[1] |

| Boiling Point | 237 °C | --INVALID-LINK-- |

| Density | 1.018 g/mL at 20 °C | --INVALID-LINK--[1] |

Experimental Protocols

Synthesis of this compound

Several synthetic routes to this compound have been reported. The Gattermann-Koch reaction and the formylation of mesitylene (B46885) are common methods.

Protocol 1: Gattermann-Koch Formylation of Mesitylene [5][6][7]

This reaction introduces a formyl group onto an aromatic ring using carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst.

// Reactants Mesitylene [label="Mesitylene"]; CO_HCl [label="CO + HCl"]; AlCl3 [label="AlCl₃ (catalyst)"];

// Intermediate Formyl_Cation [label="[HC=O]⁺ (Electrophile)", shape=ellipse, fillcolor="#FBBC05"];

// Product this compound [label="this compound"];

// Reaction Flow Mesitylene -> Formyl_Cation [label="Electrophilic\nAromatic\nSubstitution"]; CO_HCl -> Formyl_Cation [label="Catalyst Action", style=dashed]; AlCl3 -> Formyl_Cation [style=invis]; Formyl_Cation -> this compound; } .dot Caption: Gattermann-Koch formylation of mesitylene.

Materials:

-

Mesitylene (1,3,5-trimethylbenzene)

-

Carbon Monoxide (gas)

-

Hydrogen Chloride (gas)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Copper(I) Chloride (CuCl, co-catalyst)

-

Anhydrous solvent (e.g., dichloromethane)

Procedure:

-

A solution of mesitylene in the anhydrous solvent is prepared in a reaction vessel equipped with a gas inlet and a stirrer, and cooled in an ice bath.

-

Anhydrous aluminum chloride and a catalytic amount of copper(I) chloride are added to the solution.

-

A mixture of carbon monoxide and hydrogen chloride gas is bubbled through the stirred solution.

-